1-Phenylpiperidin-3-one is a chemical compound that serves as a core structure for various pharmacologically active agents. The phenylpiperidine scaffold is a common motif in medicinal chemistry, often associated with a wide range of biological activities. This comprehensive analysis will explore the mechanism of action and applications of 1-Phenylpiperidin-3-one derivatives in different fields, including their therapeutic potential in neurology, cardiology, oncology, and infectious diseases.
Phenylpiperidine derivatives have been investigated for their potential in treating neurological disorders. For example, N-(1-benzylpiperidin-4-yl)phenylacetamides have shown high affinity and selectivity for sigma1 receptors, which are implicated in the pathophysiology of several neurodegenerative and psychiatric disorders6. These compounds could be developed as radiotracers for imaging studies or as therapeutic agents6.
In the field of cardiology, new phenylpiperidine derivatives have been synthesized and evaluated for their antiarrhythmic and antihypertensive activities10. Some of these compounds have demonstrated significant effects in lowering systolic and diastolic blood pressure in normotensive rats and have shown prophylactic antiarrhythmic activity10.
Phenylpiperazine derivatives have been designed as inhibitors of the insulin-like growth factor 1-receptor (IGF-1R), which is often overexpressed in cancer cells7. These compounds have exhibited excellent antiproliferative properties against various cancer cell lines, including multidrug-resistant ones7. The most active compound in this series has shown potent inhibition of IGF-1R kinase, indicating a mechanism of action that disrupts IGF-1R signaling7.
As mentioned earlier, phenylpiperidine SSRIs have been found to inhibit the function of multidrug efflux pumps in S. aureus5. This activity suggests a potential application in the treatment of bacterial infections, particularly those resistant to multiple antibiotics due to the presence of efflux pumps5.
Other therapeutic areas where phenylpiperidine derivatives have shown promise include the development of neurokinin-1 receptor antagonists with potential applications in pain management and antiemetic therapy8. These compounds have been designed to exhibit high metabolic stability and long-acting oral efficacy with reduced potential for drug-drug interactions8.
Phenylpiperidine derivatives have been shown to interact with multiple biological targets. For instance, phenylpiperidine-type γ-secretase modulators (GSMs) have been identified to target the transmembrane domain 1 of presenilin 1 (PS1), which is involved in the production of amyloid-β peptide, a key player in Alzheimer's disease pathogenesis1. These GSMs modulate the γ-secretase activity, leading to a selective decrease in amyloid-β42 production, which is achieved through an allosteric mechanism1.
In the context of dopamine receptors, substituted (S)-phenylpiperidines have been found to act as dopamine autoreceptor antagonists, influencing dopamine synthesis and turnover without inducing strong hypoactivity or catalepsy2. These compounds exhibit low affinity for dopamine D2 and D3 receptors in vitro, suggesting a unique pharmacological profile2.
Moreover, phenylpiperidine derivatives have been reported to interfere with the activity of multidrug efflux pumps in Staphylococcus aureus, suggesting a potential role in combating antibiotic resistance5. The selective serotonin reuptake inhibitors (P-SSRIs) based on the phenylpiperidine structure have shown to inhibit the function of these efflux pumps, which could be due to a physical interaction with the pump proteins5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: